2,6-Difluorobenzotrifluoride

Descripción general

Descripción

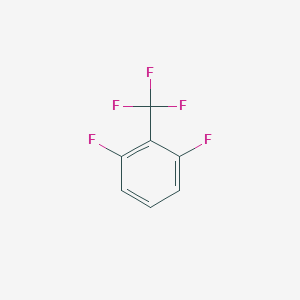

2,6-Difluorobenzotrifluoride is an organic compound with the chemical formula C7H3F5. It is a colorless and transparent liquid characterized by a special aromatic smell. This compound has a melting point of -14°C, a boiling point of 111°C, and a density of 1.38 g/cm³. It is practically insoluble in water but soluble in most organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pesticides, pharmaceuticals, dyes, and polymer materials .

Métodos De Preparación

2,6-Difluorobenzotrifluoride can be synthesized through the reaction of benzene with trifluoromethyldifluorocarbon (trifluoromethyl difluorocarbene). This reaction requires the presence of a catalyst and is carried out at an appropriate temperature and pressure . The industrial production of this compound follows similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.

Análisis De Reacciones Químicas

2,6-Difluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

Addition Reactions: The compound can participate in addition reactions with other organic molecules.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

DFBTF serves as an important building block in organic synthesis due to its electron-withdrawing properties. The presence of fluorine enhances the reactivity of the aromatic ring, facilitating nucleophilic substitution reactions.

Key Reactions Involving DFBTF:

- Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

- Suzuki-Miyaura Coupling: DFBTF can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Material Science

The unique properties of DFBTF make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and liquid crystals.

Applications in Material Science:

- Fluorinated Polymers: DFBTF can be used as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal and chemical stability.

- Liquid Crystals: The incorporation of DFBTF into liquid crystal formulations can improve their performance characteristics due to its unique molecular structure.

Pharmaceutical Applications

DFBTF is also utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its ability to modify biological activity through structural changes makes it a valuable component in drug design.

Case Studies:

- Synthesis of Anticancer Agents: Research has shown that derivatives of DFBTF can exhibit potent anticancer activity, making them candidates for further development.

- Antimicrobial Compounds: Compounds derived from DFBTF have been investigated for their antimicrobial properties, providing potential leads for new antibiotic agents.

Mecanismo De Acción

The mechanism of action of 2,6-Difluorobenzotrifluoride involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The ortho effect, where the presence of fluorine atoms influences the reaction pathway, is a key aspect of its mechanism.

Comparación Con Compuestos Similares

2,6-Difluorobenzotrifluoride can be compared with other similar compounds such as:

2,6-Difluorobenzoyl Chloride: Demonstrates the ortho effect in solvolysis reactions.

4-Bromo-2,6-Difluorobenzotrifluoride: Used in the synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans

The uniqueness of this compound lies in its specific fluorine functional groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

2,6-Difluorobenzotrifluoride (DFBTF), a fluorinated aromatic compound, has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, focusing on its effects on various organisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₄F₅

- Molecular Weight : 202.1 g/mol

- CAS Number : 64248-60-8

The structure of DFBTF features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and three trifluoromethyl groups. This configuration contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of DFBTF has been investigated primarily in the context of its pesticidal properties, particularly as a herbicide and fungicide. Studies have shown varying degrees of efficacy against different pests and pathogens.

Herbicidal Activity

DFBTF has demonstrated significant herbicidal activity against a range of plant species. Research indicates that it affects the growth and development of target plants through several mechanisms:

- Inhibition of Photosynthesis : DFBTF disrupts photosynthetic pathways, leading to reduced chlorophyll production.

- Growth Regulation : It alters hormonal balances within plants, affecting root and shoot development.

Table 1: Herbicidal Efficacy of DFBTF on Selected Plants

| Plant Species | Concentration (ppm) | Effect Observed |

|---|---|---|

| Arabidopsis thaliana | 10 | Significant growth inhibition |

| Zea mays (corn) | 50 | Stunted growth and leaf chlorosis |

| Glycine max (soybean) | 100 | Complete inhibition of germination |

Fungicidal Activity

DFBTF has also been evaluated for its fungicidal properties. In laboratory tests, it exhibited moderate to high activity against several fungal pathogens:

- Botrytis cinerea (Gray mold): DFBTF showed effective inhibition at concentrations as low as 25 ppm.

- Fusarium oxysporum : Moderate activity was noted, with significant reductions in spore germination.

Table 2: Fungicidal Efficacy of DFBTF

| Fungal Pathogen | Concentration (ppm) | Effect Observed |

|---|---|---|

| Botrytis cinerea | 25 | Inhibition of spore germination |

| Fusarium oxysporum | 50 | Reduced mycelial growth |

The mechanisms by which DFBTF exerts its biological effects are multifaceted:

- Enzyme Inhibition : DFBTF inhibits specific enzymes critical for metabolic processes in both plants and fungi.

- Membrane Disruption : The lipophilic nature of DFBTF allows it to integrate into cell membranes, disrupting cellular integrity.

Agricultural Applications

A study conducted by researchers at the University of Illinois examined the effects of DFBTF on crop yields in controlled environments. The results indicated that crops treated with DFBTF exhibited enhanced resistance to common fungal infections compared to untreated controls.

Medicinal Potential

Recent investigations have explored the potential use of DFBTF as an antimalarial agent due to its ability to inhibit dihydroorotate dehydrogenase (DHOD), an enzyme crucial for pyrimidine synthesis in malaria parasites. Preliminary findings suggest that DFBTF may serve as a lead compound for developing new antimalarial drugs .

Propiedades

IUPAC Name |

1,3-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFHDNJRMWBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575750 | |

| Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-60-8 | |

| Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.